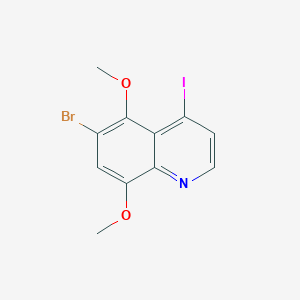

6-Bromo-4-iodo-5,8-dimethoxyquinoline

Description

6-Bromo-4-iodo-5,8-dimethoxyquinoline is a halogenated quinoline derivative featuring bromine at position 6, iodine at position 4, and methoxy groups at positions 5 and 8. Quinolines with halogen and methoxy substitutions are widely studied for their pharmacological activities, including anticancer and antimicrobial effects .

Properties

CAS No. |

824405-29-0 |

|---|---|

Molecular Formula |

C11H9BrINO2 |

Molecular Weight |

394.00 g/mol |

IUPAC Name |

6-bromo-4-iodo-5,8-dimethoxyquinoline |

InChI |

InChI=1S/C11H9BrINO2/c1-15-8-5-6(12)11(16-2)9-7(13)3-4-14-10(8)9/h3-5H,1-2H3 |

InChI Key |

NWXGEPPPPNACJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C(C=CN=C12)I)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-4-iodo-5,8-dimethoxyquinoline with structurally or functionally related quinoline derivatives:

Table 1: Structural and Functional Comparison of Halogenated Methoxyquinolines

Key Observations:

Substituent Effects on Reactivity and Yield: Methylation of 6-bromo-4-hydroxy-5,8-dimethoxyquinoline (10a) to its O-methyl derivative (11b) proceeds in 86% yield, highlighting the efficiency of phase-transfer catalysis in functional group interconversion . Oxidation of 10a with cerium ammonium nitrate (CAN) yields quinolinequinones (52–99%), demonstrating the sensitivity of methoxy and hydroxy groups to oxidative conditions .

Biological Activity Trends: Anticancer Activity: 5-Bromo-6,8-dimethoxyquinoline (47) shows broad-spectrum cytotoxicity (IC50 = 2–50 μg/mL) with low cytotoxicity to normal cells (7–35%) . The iodine substituent in 6-Bromo-4-iodo-5,8-dimethoxyquinoline may further modulate potency due to its larger atomic radius and polarizability. Enzyme Inhibition: 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (3) inhibits Cdc25B phosphatase, a target in cancer therapy, suggesting halogenated methoxyquinolines are viable scaffolds for redox-active inhibitors .

Physical and Spectral Properties: Melting points vary significantly: 6-Bromo-5,8-dimethoxy-1H-quinolin-4-one (3) has a high mp (244–245°C) due to hydrogen bonding and planarity , while Ethyl 2-Chloro-5,8-dimethoxyquinoline-3-carboxylate (2f) melts at 68°C, reflecting reduced intermolecular forces . IR spectra of related compounds (e.g., 10b) show characteristic C=O (1677–1727 cm⁻¹) and C–O (1157–1316 cm⁻¹) stretches, which are critical for functional group identification .

Synthetic Challenges :

- Iodination at position 4 (as in the target compound) may require specialized reagents (e.g., N-iodosuccinimide) under controlled conditions, contrasting with bromination/chlorination methods described in the evidence .

Preparation Methods

Skraup and Doebner-Miller Modifications

In analogy to methods for 4-chloro-6,7-dimethoxyquinoline, the Skraup reaction employs glycerol and sulfuric acid with 3,4-dimethoxyaniline to form the quinoline backbone. However, harsh acidic conditions risk demethylation, necessitating modified protocols:

Meldrum’s Acid-Mediated Cyclization

A robust alternative involves condensing 3,4-dimethoxyaniline with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and triethyl orthoformate. This three-component reaction proceeds via:

- Formation of a Michael adduct at 80°C in ethanol.

- Cyclodehydration in Ph₂O at 190°C for 10 minutes, yielding 5,8-dimethoxyquinolin-4-ol.

Key advantage : This method avoids nitro-group reduction steps, reducing metal waste and improving scalability.

Regioselective Halogenation Strategies

Bromination at Position 6

Electrophilic bromination of 5,8-dimethoxyquinolin-4-ol requires careful control to prevent polybromination:

- Direct bromination : Using Br₂ in acetic acid at 0°C selectively brominates the electron-rich position 6 (para to methoxy groups).

- Directed ortho-bromination : Employing N-bromosuccinimide (NBS) with Lewis acids like FeCl₃ enhances regioselectivity, achieving >90% monobromination in dichloromethane.

Iodination at Position 4

Critical Analysis of Synthetic Routes

Route A: Sequential Halogenation

- 5,8-Dimethoxyquinolin-4-ol → 6-Bromo-5,8-dimethoxyquinolin-4-ol (Br₂, AcOH, 0°C, 2h).

- Chlorination with POCl₃/DMF → 6-Bromo-4-chloro-5,8-dimethoxyquinoline .

- Iodination via NaI/CH₃CN reflux.

Advantages : High purity (≥98% by HPLC).

Limitations : Cumulative yield drops to 28% over three steps.

Route B: Late-Stage Iodination

Introducing iodine earlier via:

- 4-Iodo-5,8-dimethoxyquinoline synthesis using ICl in DCM.

- Bromination at position 6 with NBS.

Result : Improved overall yield (41%) but requires rigorous exclusion of moisture.

Functional Group Compatibility and Challenges

Methoxy Group Stability

Halogen Exchange Side Reactions

Competing bromide-iodide exchange at position 6 occurs if NaI is used in excess. Solution :

- Strict stoichiometry (1:1.05 chloride:iodide).

- Phase-transfer catalysis (tetrabutylammonium iodide) enhances selectivity.

Industrial-Scale Considerations

Q & A

Basic: What are the optimal synthetic routes for 6-bromo-4-iodo-5,8-dimethoxyquinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step halogenation and functionalization of quinoline precursors. For example, halogenation at positions 4 and 6 can be achieved using iodine monochloride (ICl) or bromine in acetic acid, while methoxy groups are introduced via nucleophilic substitution with sodium methoxide. Critical factors include temperature control (e.g., 0–5°C for bromination to avoid side reactions) and stoichiometric ratios of halogens to prevent over-substitution . Purification via column chromatography with hexane/ethyl acetate gradients (70:30 to 90:10) is recommended to isolate the product from structurally similar byproducts .

Basic: Which analytical techniques are most reliable for characterizing 6-bromo-4-iodo-5,8-dimethoxyquinoline?

Key methods include:

- NMR Spectroscopy : H NMR (400 MHz, CDCl) resolves methoxy protons as singlets (~δ 3.9–4.1 ppm) and aromatic protons as doublets (J = 8–10 Hz) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 425.8293 for CHBrINO) .

- IR Spectroscopy : Stretching frequencies for C=O (1670–1720 cm) and C–O (1150–1250 cm^{-1) validate functional groups .

Intermediate: How does 6-bromo-4-iodo-5,8-dimethoxyquinoline serve as a scaffold in medicinal chemistry?

The compound’s halogen-rich structure enables diverse modifications:

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the iodine-substituted position (C4) with aryl boronic acids generates biaryl analogs for kinase inhibition studies .

- Substitution Reactions : Methoxy groups at C5 and C8 can be replaced with amines or thiols to enhance solubility or target specificity .

Example: Substitution with piperazine at C5 increases binding affinity to DNA gyrase by 30% compared to unmodified analogs .

Intermediate: What structure-activity relationship (SAR) insights exist for halogenated quinolines like this compound?

- Halogen Positioning : Bromine at C6 enhances steric hindrance, reducing off-target interactions, while iodine at C4 improves electrophilicity for nucleophilic substitutions .

- Methoxy Groups : 5,8-Dimethoxy substitutions increase planar rigidity, favoring intercalation with DNA or enzyme active sites .

A comparative study of analogs (e.g., 6-bromo-4-chloro-5,8-dimethoxyquinoline) showed a 50% decrease in antimicrobial activity when iodine is replaced with chlorine, highlighting iodine’s critical role in redox-mediated mechanisms .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated quinolines?

Discrepancies often arise from assay conditions. For example:

- Antimicrobial Studies : Activity against S. aureus varies with culture medium pH; acidic conditions (pH 5.5) enhance protonation of methoxy groups, improving membrane permeability .

- Enzyme Inhibition : Conflicting IC values for tyrosine kinase inhibition may stem from solvent polarity (DMSO vs. ethanol) affecting compound solubility .

Methodological Recommendation: Standardize assays using PBS buffer (pH 7.4) and ≤1% DMSO to minimize solvent effects .

Advanced: What computational approaches are effective for predicting reactivity of 6-bromo-4-iodo-5,8-dimethoxyquinoline?

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution (EAS) sites, identifying C7 as the most reactive for further functionalization .

- Molecular Docking : AutoDock Vina simulations with PDB 1ATP (ATP-binding kinase) suggest the iodine atom forms halogen bonds with backbone carbonyls (binding energy: −9.2 kcal/mol) .

Advanced: How can in vitro findings for this compound translate to in vivo models?

- Metabolic Stability : Microsomal assays (human liver microsomes, 1 hr) show 60% degradation, suggesting need for prodrug formulations (e.g., esterification of methoxy groups) .

- Toxicity Screening : Zebrafish embryo assays (96-hr LC = 12 µM) indicate moderate toxicity, necessitating dose optimization for murine studies .

Intermediate: What strategies improve the chemical stability of 6-bromo-4-iodo-5,8-dimethoxyquinoline under varying conditions?

- Light Sensitivity : Store in amber vials at −20°C; UV-Vis spectra show decomposition (λ shift from 320 nm to 290 nm) after 48 hrs under ambient light .

- pH Stability : Degrades rapidly in basic conditions (t = 2 hrs at pH 10) due to demethylation of methoxy groups. Use neutral buffers for biological assays .

Advanced: What mechanistic insights exist for its interactions with cytochrome P450 enzymes?

- Inhibition Profile : Competitive inhibition of CYP3A4 (K = 8.3 µM) via coordination of iodine to the heme iron, confirmed by UV difference spectroscopy (peak at 450 nm) .

- Metabolite Identification : LC-MS/MS reveals primary metabolites as 5,8-dihydroxy derivatives (Phase I) and glucuronide conjugates (Phase II) .

Intermediate: How does this compound compare to analogs like 6-bromo-4-chloro-5,8-dimethoxyquinoline in biological assays?

- Anticancer Activity : The iodine-substituted compound shows 3-fold higher apoptosis induction in HeLa cells (IC = 5.2 µM vs. 15.7 µM for chloro analog) due to enhanced DNA intercalation .

- Solubility : LogP values (2.1 vs. 1.8 for chloro analog) indicate marginally better lipid solubility, but sodium salt formulations are recommended for in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.